2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid
CAS No.:
Cat. No.: VC1728846
Molecular Formula: C21H16N2O3S
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H16N2O3S |
|---|---|
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | 2-[3-cyano-4-(2-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetic acid |
| Standard InChI | InChI=1S/C21H16N2O3S/c1-26-19-10-6-5-9-15(19)16-11-18(14-7-3-2-4-8-14)23-21(17(16)12-22)27-13-20(24)25/h2-11H,13H2,1H3,(H,24,25) |
| Standard InChI Key | HXHZNFAFHFRUIE-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2=CC(=NC(=C2C#N)SCC(=O)O)C3=CC=CC=C3 |
| Canonical SMILES | COC1=CC=CC=C1C2=CC(=NC(=C2C#N)SCC(=O)O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Molecular Structure
2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid possesses a heterocyclic structure built around a central pyridine ring. The compound exhibits a specific arrangement of substituents that defines its three-dimensional architecture: a cyano group at position 3 of the pyridine ring, a 2-methoxyphenyl group at position 4 (with the methoxy substituent specifically at the ortho position of the phenyl ring), an unsubstituted phenyl group at position 6, and a thioacetic acid moiety attached to position 2. This precise arrangement of functional groups creates a unique molecular framework with distinct electronic and steric properties that influence its chemical behavior and biological interactions.
Physical and Chemical Properties
The compound is characterized by specific physical and chemical properties that are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C21H16N2O3S |
| Molecular Weight | 376.4 g/mol |
| Physical State | Solid (at standard conditions) |
| PubChem CID | 1049793 |
| Key Functional Groups | Cyano, methoxy, carboxylic acid, thioether, pyridine |
The physical properties of 2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid are heavily influenced by its multiple functional groups. The carboxylic acid component contributes to its acidic nature, while the presence of aromatic rings affects its solubility profile and potential for intermolecular interactions. The cyano group enhances the compound's electrophilic character, and the methoxy substituent adds polarity to the molecule, potentially increasing its solubility in polar solvents and influencing its hydrogen-bonding capabilities.
Synthesis and Chemical Reactivity
Chemical Reactions and Reactivity
The reactivity profile of 2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid is determined by its diverse functional groups, each contributing distinct chemical behavior. The cyano group enhances the compound's electrophilic character, making it susceptible to nucleophilic attack under appropriate conditions. This property can be leveraged in various transformations, including hydrolysis to form amides or carboxylic acids.
The carboxylic acid functionality in the thioacetic acid moiety participates in typical carboxylic acid reactions, including esterification, amide formation, and decarboxylation. The thioether linkage provides a site for potential oxidation reactions, yielding sulfoxides or sulfones depending on the oxidizing agent employed. The aromatic components (pyridine ring, 2-methoxyphenyl, and phenyl groups) can undergo various electrophilic substitution reactions, although their reactivity is modified by the electronic effects of adjacent substituents.
Analytical Characterization
Spectroscopic and Analytical Methods
The structural characterization of 2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid employs various complementary analytical techniques that collectively provide a comprehensive understanding of its molecular structure and purity. Common methods include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the hydrogen and carbon environments within the molecule, confirming the presence and positioning of functional groups
-
Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern, supporting structural assignment
-
Infrared Spectroscopy (IR): Identifies characteristic functional group vibrations, including the carboxylic acid (C=O stretch), cyano group (C≡N stretch), and aromatic rings
-
Chromatographic techniques: Assess purity and can be used for isolation/purification
-
X-ray crystallography: When applicable, provides definitive three-dimensional structural information
These analytical methods collectively ensure the identity, purity, and structural integrity of the compound for subsequent research applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume